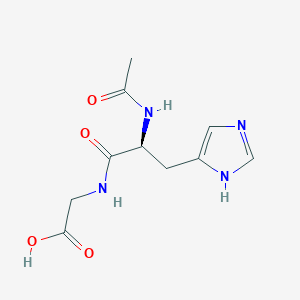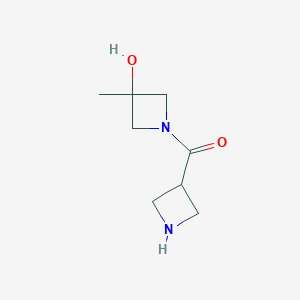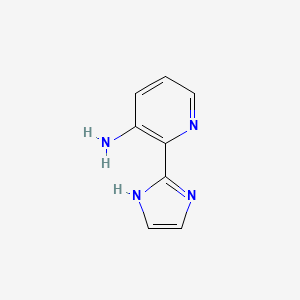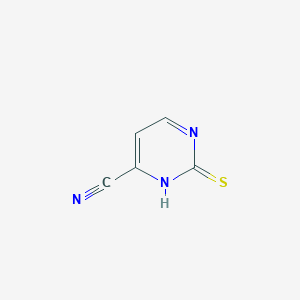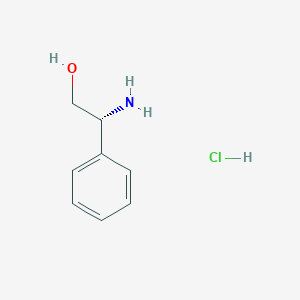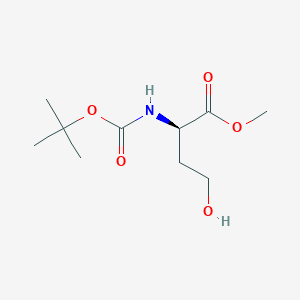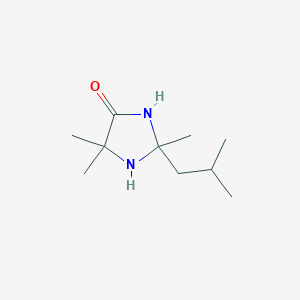![molecular formula C8H7NOS B15219322 Spiro[cyclopropane-1,6'-thieno[2,3-c]pyrrol]-4'(5'H)-one](/img/structure/B15219322.png)
Spiro[cyclopropane-1,6'-thieno[2,3-c]pyrrol]-4'(5'H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro[cyclopropane-1,6’-thieno[2,3-c]pyrrol]-4’(5’H)-one is a complex organic compound characterized by a spirocyclic structure, which includes a cyclopropane ring fused to a thieno[2,3-c]pyrrole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[cyclopropane-1,6’-thieno[2,3-c]pyrrol]-4’(5’H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable thieno[2,3-c]pyrrole derivative with a cyclopropane-containing reagent under specific conditions. For example, the reaction might be carried out in the presence of a strong base, such as sodium hydride, and an appropriate solvent, like dimethylformamide, at elevated temperatures .
Industrial Production Methods
Industrial production of Spiro[cyclopropane-1,6’-thieno[2,3-c]pyrrol]-4’(5’H)-one would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as crystallization or chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
Spiro[cyclopropane-1,6’-thieno[2,3-c]pyrrol]-4’(5’H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the cyclopropane ring, using reagents like alkyl halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Applications De Recherche Scientifique
Spiro[cyclopropane-1,6’-thieno[2,3-c]pyrrol]-4’(5’H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound for studying spirocyclic systems.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Mécanisme D'action
The mechanism by which Spiro[cyclopropane-1,6’-thieno[2,3-c]pyrrol]-4’(5’H)-one exerts its effects is largely dependent on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to specific physiological effects. The exact pathways involved can vary, but typically involve binding to active sites or inducing conformational changes in target proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other spirocyclic structures, such as Spiro[cyclopropane-1,2’-steroids] and Spiro[cyclopropane-1,9’-fluorene]. These compounds share the spirocyclic motif but differ in the specific rings and functional groups attached .
Uniqueness
What sets Spiro[cyclopropane-1,6’-thieno[2,3-c]pyrrol]-4’(5’H)-one apart is its combination of a cyclopropane ring with a thieno[2,3-c]pyrrole moiety, which imparts unique chemical and physical properties. This structural uniqueness makes it particularly valuable for specialized applications in research and industry .
Propriétés
Formule moléculaire |
C8H7NOS |
|---|---|
Poids moléculaire |
165.21 g/mol |
Nom IUPAC |
spiro[5H-thieno[2,3-c]pyrrole-6,1'-cyclopropane]-4-one |
InChI |
InChI=1S/C8H7NOS/c10-7-5-1-4-11-6(5)8(9-7)2-3-8/h1,4H,2-3H2,(H,9,10) |
Clé InChI |
ULMNBXMMAFNOPM-UHFFFAOYSA-N |
SMILES canonique |
C1CC12C3=C(C=CS3)C(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


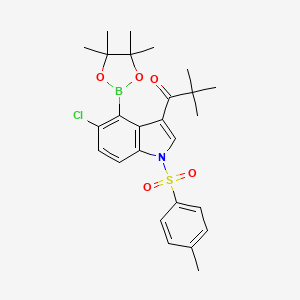
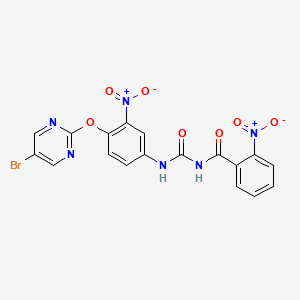
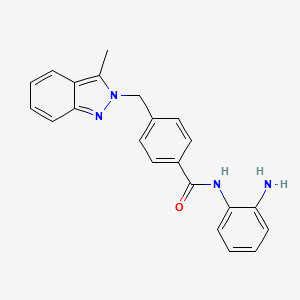
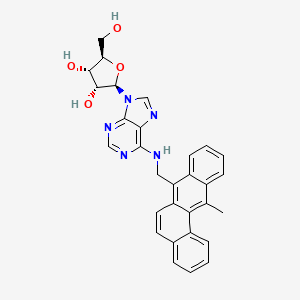
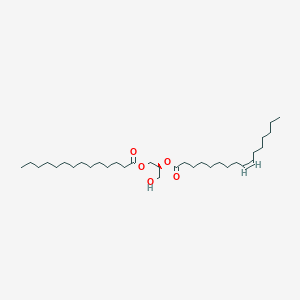
![3-Amino-6'-methyl-2H-[1,3'-bipyridin]-2-one](/img/structure/B15219292.png)
![3-Methoxy-N-methyl-4-(thieno[2,3-d]pyrimidin-4-ylamino)benzamide](/img/structure/B15219297.png)
